

An In-Depth Technical Guide to IR-820 Fluorescent Dye

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Compound of Interest

Compound Name: IR-820

Cat. No.: B15141578

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Introduction

IR-820 is a near-infrared (NIR) cyanine dye that has garnered significant attention in biomedical research due to its favorable optical properties, good biocompatibility, and versatile applications. As an analog of Indocyanine Green (ICG), the only NIR dye approved by the FDA for clinical use, **IR-820** exhibits similar spectral characteristics but with enhanced stability.^{[1][2]} This guide provides a comprehensive technical overview of **IR-820**, including its core properties, experimental protocols, and key applications in imaging and therapy.

Chemical and Physical Properties

IR-820, also known as "New Indocyanine Green," is a small organic molecule.^{[3][4]} Its chemical structure is characterized by a polymethine chain connecting two indolenine rings.^[5] This structure is responsible for its strong absorption and fluorescence in the NIR region.

Table 1: Physicochemical Properties of **IR-820**

Property	Value	Reference(s)
Molecular Formula	C ₄₆ H ₅₀ ClN ₂ NaO ₆ S ₂	[4]
Molecular Weight	849.47 g/mol	[4]
Appearance	Brown to dark brown solid	
Solubility	Soluble in DMSO and water	[3]

Spectral and Photophysical Properties

The interaction of **IR-820** with light is fundamental to its applications. Its absorption and emission spectra are key parameters for designing experimental setups.

Table 2: Spectral Properties of **IR-820**

Property	Wavelength (nm)	Solvent/Condition	Reference(s)
Absorption Maximum (λ_{abs})	~710 nm		[3][6]
~685 nm and ~812 nm	Ultrapure Water/PBS		[7][8]
Red-shifted by ~143 nm	10% Fetal Bovine Serum (FBS)		[5]
Emission Maximum (λ_{em})	~820 nm		[3][6]
~829 nm	Water		[5]
~858 nm	10% Fetal Bovine Serum (FBS)		[5]

Quantum Yield and Photostability

The quantum yield of a fluorophore is a measure of its fluorescence efficiency. The quantum yield of **IR-820** is significantly enhanced in the presence of serum proteins like albumin.[5]

Table 3: Quantum Yield of **IR-820**

Solvent/Condition	Quantum Yield (%)	Reference(s)
Water	0.313	[5]
10% Fetal Bovine Serum (FBS)	2.521	[5]

IR-820 exhibits good photostability, particularly when dissolved in serum. No significant decrease in emission intensity was observed after continuous laser irradiation at 793 nm (20 mW/cm²) for 60 minutes.[5]

Key Applications and Experimental Protocols

IR-820's unique properties make it a powerful tool for various biomedical applications, primarily in NIR-II fluorescence imaging and photothermal therapy.

NIR-II Fluorescence Imaging

While its peak emission is in the NIR-I region (700-900 nm), **IR-820** has a broad emission spectrum that extends into the NIR-II window (1000-1700 nm).[5][7] This allows for deeper tissue penetration and higher spatial resolution imaging compared to conventional fluorescence imaging.

- Preparation of **IR-820** Solution:
 - Dissolve powdered **IR-820** in phosphate-buffered saline (PBS) to a final concentration of 0.5 mg/mL.[5][9] Other studies have used concentrations of 75 μM.[7][8]
 - Ensure the solution is sterile for in vivo applications.
- Animal Administration:
 - For intravenous injection, administer 200 μL of the 0.5 mg/mL **IR-820** solution into the tail vein of the mouse.[5][9]
 - For intramuscular injection, 100 μL of a 2 mg/mL solution has been used.[5]

- Imaging Procedure:
 - Anesthetize the animal.
 - Use a whole-body NIR-II fluorescence imaging system equipped with a laser for excitation (e.g., 793 nm at 20 mW/cm²) and a detector sensitive to the NIR-II region.[5][9]
 - Acquire images at various time points post-injection (e.g., immediately, and at 4, 24, 48, 72, and 96 hours) to monitor biodistribution and clearance.[7][8]

Photothermal Therapy (PTT)

IR-820 can efficiently convert absorbed NIR light into heat, a property leveraged for photothermal therapy to ablate tumor cells.

- **IR-820** Administration:
 - Administer **IR-820** to the tumor-bearing animal as described in the imaging protocol. A common approach is intramuscular injection of 100 µL of a 2 mg/mL **IR-820** solution near the tumor site.[5]
- Laser Irradiation:
 - 48 hours post-injection, irradiate the tumor site with a continuous-wave laser (e.g., 793 nm or 808 nm).[3][5]
 - Laser power densities can range from 0.5 W/cm² to 2 W/cm². [5]
 - Irradiation duration is typically around 10 minutes.[5]
- Temperature Monitoring and Therapeutic Assessment:
 - Use a thermal camera to monitor the temperature change at the tumor site during irradiation. A temperature of around 55°C is considered lethal for cancer cells.[5]
 - Monitor tumor growth and animal survival in the days and weeks following the treatment.

Table 4: Photothermal Properties of **IR-820**

Concentration	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Temperature Increase	Time to Reach 55°C	Reference(s)
500 µg/mL	793	0.5	Reaches 55°C	4 minutes	[5]
500 µg/mL	793	1.5	Reaches >90°C	< 10 minutes	[5]

Cellular Uptake and In Vitro Studies

Understanding the cellular interaction of **IR-820** is crucial for optimizing its therapeutic efficacy.

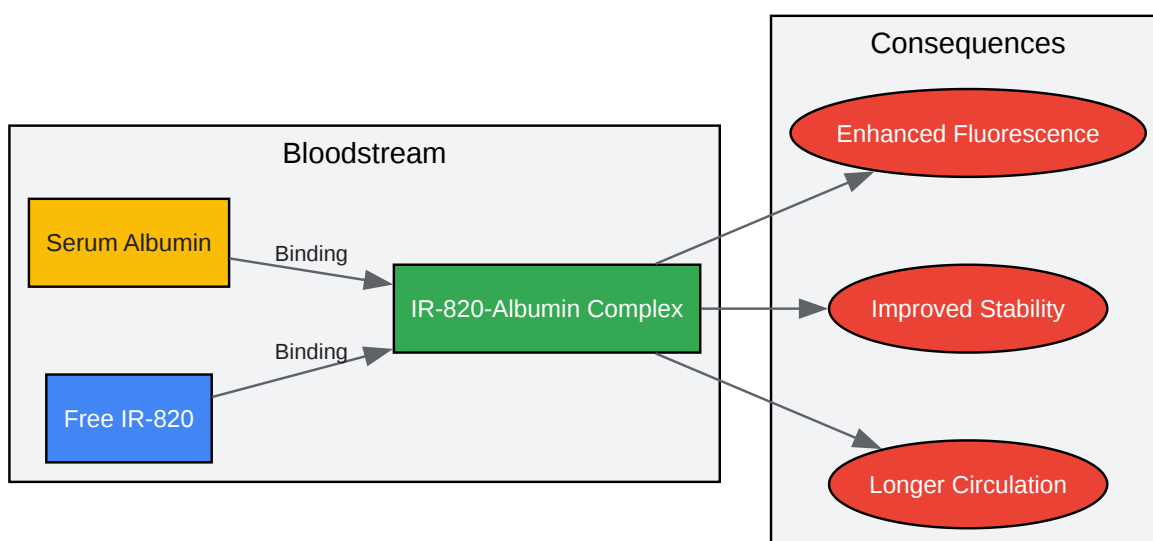
- Cell Culture:
 - Plate cells (e.g., UMUC3 human bladder cancer cells) in a suitable culture dish and allow them to adhere.[5]
- Incubation with **IR-820**:
 - Add culture medium containing **IR-820** (e.g., 10 µg/mL) to the cells.[5]
 - Incubate for a specific period (e.g., 2 hours) at 37°C and 5% CO₂. [5]
- Imaging:
 - Wash the cells with PBS to remove excess dye.
 - Image the cells using a fluorescence microscope equipped for NIR imaging.

Signaling Pathways and Mechanisms of Action

Interaction with Albumin

A key feature of **IR-820** is its interaction with serum albumin. Upon entering the bloodstream, **IR-820** molecules bind to albumin, which has several significant consequences:

- **Enhanced Fluorescence:** Binding to albumin prevents the aggregation of **IR-820** molecules in an aqueous environment, reducing aggregation-caused quenching and leading to a significant increase in fluorescence quantum yield.[8]
- **Improved Stability:** The complex with albumin enhances the photostability of **IR-820**. [7]
- **Favorable Pharmacokinetics:** The albumin-bound **IR-820** exhibits a longer circulation half-life, allowing for better accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

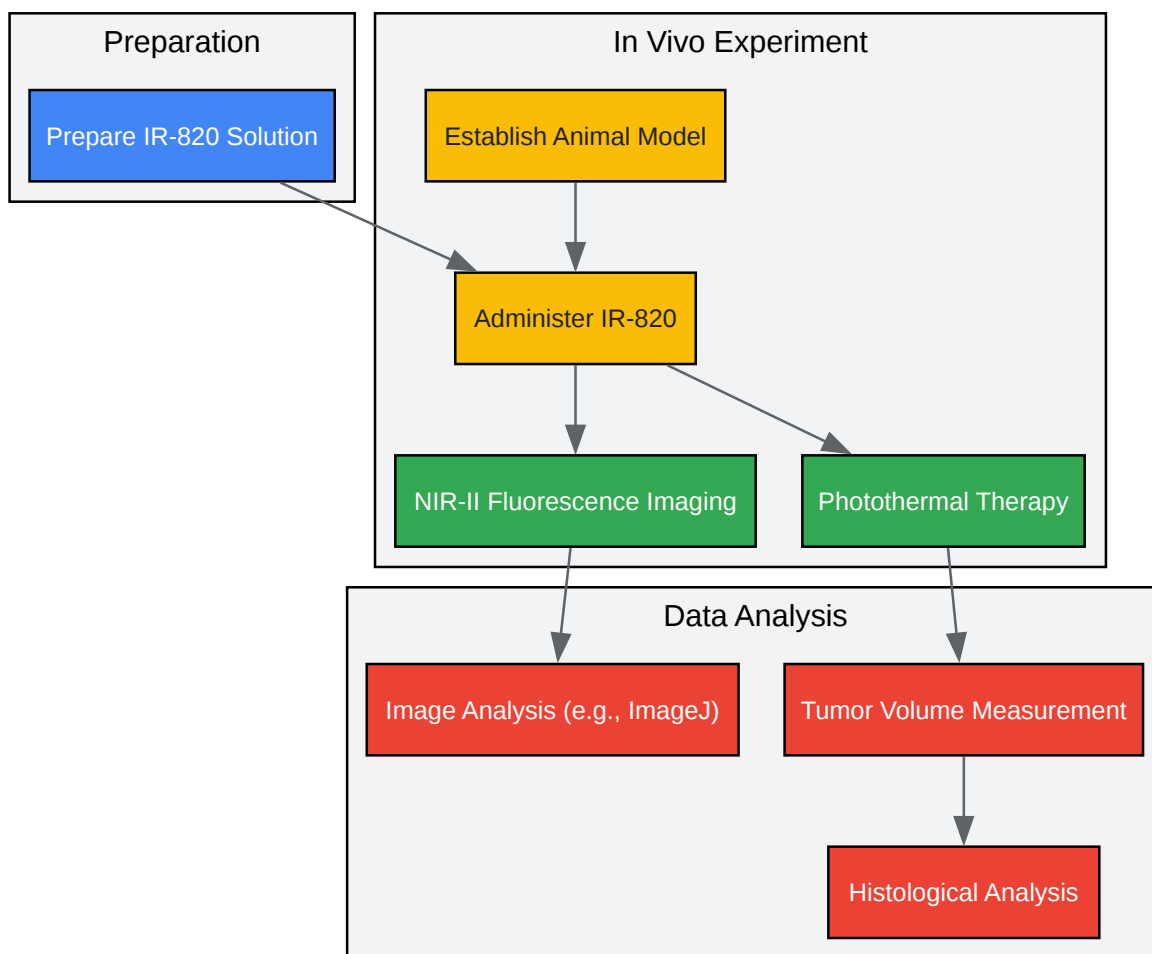


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Fig. 1: IR-820 and Serum Albumin Interaction Pathway.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for in vivo studies using **IR-820**.



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Fig. 2: General Experimental Workflow for **IR-820** In Vivo Studies.

Biocompatibility and Excretion

IR-820 demonstrates good biocompatibility with negligible in vivo toxicity.[5] Studies have shown that intravenously injected **IR-820** can be completely excreted from the bodies of mice through both the liver and kidneys after approximately five weeks.[5][9]

Conclusion

IR-820 is a promising and versatile NIR fluorescent dye with significant potential for clinical translation. Its enhanced stability compared to ICG, coupled with its excellent photothermal conversion efficiency and favorable biocompatibility, makes it an invaluable tool for researchers

and drug development professionals in the fields of oncology, vascular imaging, and beyond. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of **IR-820** in various preclinical research settings.

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